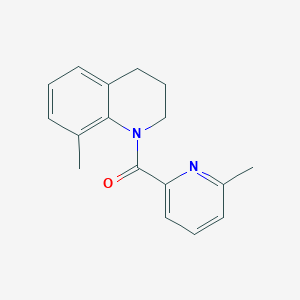
1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a synthetic compound that has been the subject of scientific research in recent years. It is a tetrazole derivative that has shown promising results in various applications, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, as mentioned above. It may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one are complex and varied. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one in lab experiments include its stability, solubility, and ease of synthesis. However, its limitations include its toxicity and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one. These include:
1. Further studies on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
2. Studies on its potential use in the treatment of cancer, antimicrobial, and antifungal agents.
3. Studies on its potential use as an enzyme inhibitor in various biochemical pathways.
4. Studies on its potential use as a material for electronic and optoelectronic devices.
5. Studies on its potential use as a fluorescent probe for biological imaging.
In conclusion, 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a synthetic compound that has shown promising results in various fields of science. Its potential applications in medicinal chemistry, biochemistry, and material science make it an exciting area of research for future studies.
Synthesemethoden
The synthesis of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a complex process that involves several steps. The most common method involves the reaction of 2-mercaptothiophene with propargyl bromide to form 2-propynylthiophene. This compound is then reacted with sodium azide to form the corresponding azide. The final step involves the reaction of the azide with copper(I) iodide to form the tetrazole derivative.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to have anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In biochemistry, 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-4-thiophen-2-yltetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-2-5-11-8(13)12(10-9-11)7-4-3-6-14-7/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYZQACROHKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)N(N=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)





![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)